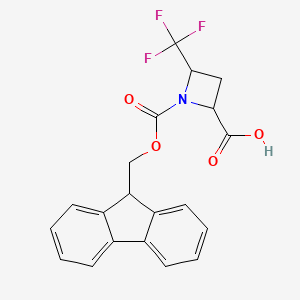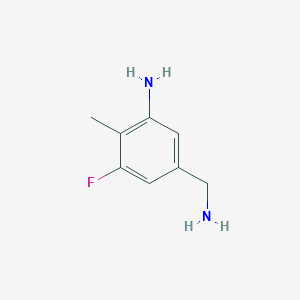
5-(Aminomethyl)-3-fluoro-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-3-fluoro-2-methylaniline is an organic compound characterized by the presence of an amino group attached to a benzene ring substituted with a fluorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-fluoro-2-methylaniline typically involves multi-step organic reactions. One common method includes:
Nitration and Reduction: Starting from 3-fluoro-2-methylaniline, the compound undergoes nitration to introduce a nitro group at the para position relative to the amino group. This is followed by reduction to convert the nitro group to an amino group.
Formylation and Reduction: The intermediate is then subjected to formylation to introduce a formyl group, which is subsequently reduced to yield the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-3-fluoro-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted anilines with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-(Aminomethyl)-3-fluoro-2-methylaniline serves as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology
The compound can be used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators. Its structural features enable interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
The compound finds applications in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of dyes, pigments, and polymers with specific properties.
Mécanisme D'action
The mechanism by which 5-(Aminomethyl)-3-fluoro-2-methylaniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the aminomethyl group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-2-methylaniline: Lacks the aminomethyl group, making it less versatile in certain synthetic applications.
5-(Aminomethyl)-2-methylaniline: Lacks the fluorine atom, which can affect its reactivity and binding properties.
5-(Aminomethyl)-3-chloro-2-methylaniline: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical behavior and applications.
Uniqueness
5-(Aminomethyl)-3-fluoro-2-methylaniline is unique due to the combination of the fluorine atom and the aminomethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H11FN2 |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
5-(aminomethyl)-3-fluoro-2-methylaniline |
InChI |
InChI=1S/C8H11FN2/c1-5-7(9)2-6(4-10)3-8(5)11/h2-3H,4,10-11H2,1H3 |
Clé InChI |
PPRRIFVWVXQEEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1F)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


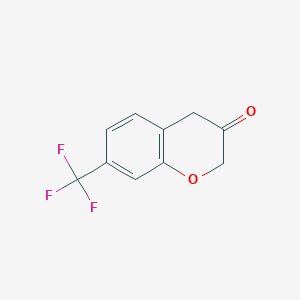
![1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12849145.png)
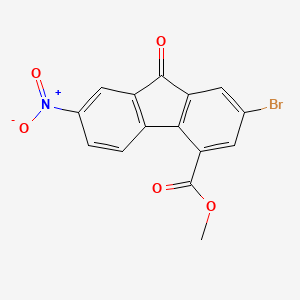
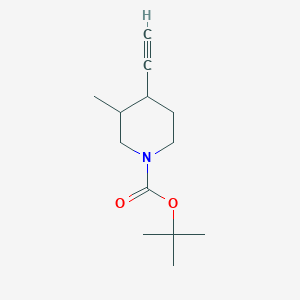
![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
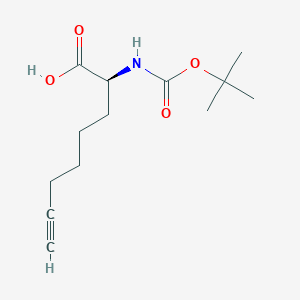
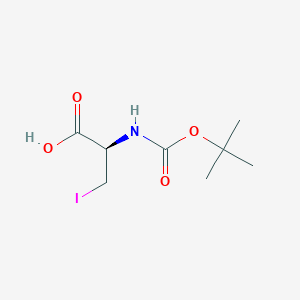
![6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B12849195.png)
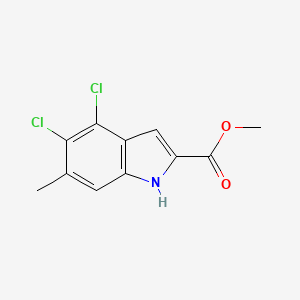

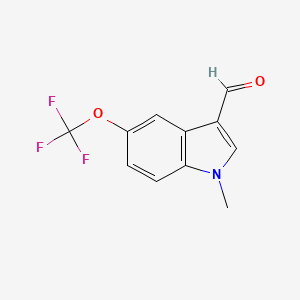
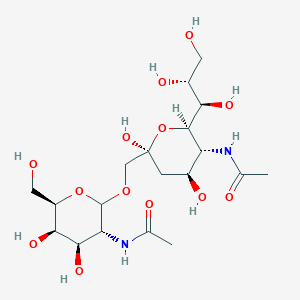
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)
